molecular formula C23H29N3O2 B1150227 N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide

N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide

Cat. No. B1150227
M. Wt: 379.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Potent Smoothened (Smo) receptor antagonist (IC50 = 5 nM). Inhibits the Hedgehog signaling pathway. Inhibits Shh induced Gli luciferase reporter activity in Shh-light 2 cells (IC50 = 5 nM). Antagonizes GSA-10 and SAG-mediated differentiation of the C3H10T1/2 cell line (IC50 values are 69 and 115 nM, respectively).

Scientific Research Applications

Compound Synthesis and Characterization

N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide, referred to as M25, was mentioned in a correction of the molecular structure in a research article, highlighting its relevance in the context of small molecules in pharmacological studies. The correction ensures accurate representation of the chemical structure for further research and application (Molecular Pharmacology, 2013).

Antibacterial and Antifungal Properties

Research has been conducted on various indazole derivatives, structurally similar to this compound, to explore their potential antibacterial and antifungal activities. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole (Medicinal Chemistry Research, 2013). Additionally, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized, displaying significant antibacterial activity against various bacterial strains, indicating the potential of indazole derivatives in antimicrobial applications (European journal of medicinal chemistry, 2009).

Anti-angiogenic and Antitubercular Activity

Indazole derivatives have also been investigated for their potential anti-angiogenic activity. A study synthesized N(1)-(substituted benzyl)-3-(4-methylphenyl)-1H-indazoles and N(2)-(substituted benzyl)-3-(4-methylphenyl)-2H-indazoles, some of which showed significant anti-angiogenic activity, indicating their potential in therapeutic applications targeting angiogenesis (Bioorganic & medicinal chemistry, 2006). Moreover, derivatives of 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone were designed as antitubercular agents, with some exhibiting good in vitro activity against Mycobacterium tuberculosis, suggesting the role of such compounds in combating tuberculosis (Bioorganic & medicinal chemistry, 2019).

properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5

IUPAC Name

N-[[1-(2-methoxyphenyl)indazol-5-yl]methyl]-2-propylpentanamide

InChI

InChI=1S/C23H29N3O2/c1-4-8-18(9-5-2)23(27)24-15-17-12-13-20-19(14-17)16-25-26(20)21-10-6-7-11-22(21)28-3/h6-7,10-14,16,18H,4-5,8-9,15H2,1-3H3,(H,24,27)

SMILES

CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)N(N=C2)C3=CC=CC=C3OC

synonyms

N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide
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N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide
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N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide
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N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide

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